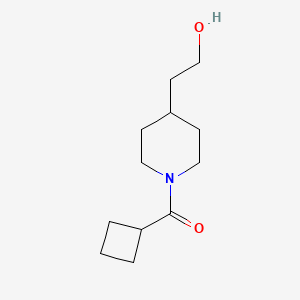
4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride
Übersicht
Beschreibung
4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. This compound is a derivative of quinoline and has been found to exhibit promising properties that can be utilized for various purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- Synthesis of Substituted Quinolines: 4-hydrazino-2-methylquinolines, including 4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride, are synthesized by reacting 4-chloro-2-methylquinolines with hydrazine hydrate. These compounds are used to create 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines, which have potential applications in various chemical syntheses (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).
Structural and Mechanistic Studies
- Reactions with Trifluoromethyl-β-diketones: When 4-hydrazinoquinolines react with trifluoromethyl-β-diketones, different pyrazole derivatives are formed. These reactions are significant for understanding the structural and mechanistic aspects of chemical processes involving 4-hydrazinoquinolines (Singh, Kapoor, Kumar, & Threadgill, 1997).
Antioxidant Activity
- Antioxidant Properties: A study on the biological properties of 4-hydrazinoquinoline derivatives, including 4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride, revealed significant antioxidant activity. These compounds are identified as promising protectors of spermatozoa in conditions of oxidative stress (Romanenko & Kozyr, 2022).
Nucleophilic Reactions
- Nucleophilic Substitution Reactions: Research on nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue, related to 4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride, provided insights into creating new 4-substituted 2-quinolinones and quinolinethiones. This is important for developing synthetic methods in organic chemistry (Ismail, Abass, & Hassan, 2000).
Biological Evaluation
- Antitumor Agents: Derivatives of 4-hydrazinoquinolines, which include compounds like 4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride, have been evaluated for their potential as antitumor agents. Some of these compounds showed promising activity against various cancer cell lines, indicating their potential in cancer research and therapy (Jiang et al., 2012).
Eigenschaften
IUPAC Name |
(2-methylquinolin-4-yl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8;;/h2-6,13H,7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTVSCHRKFBAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



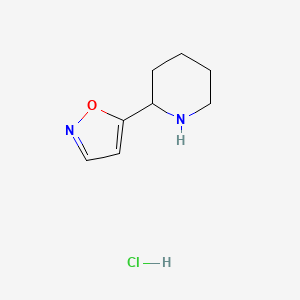



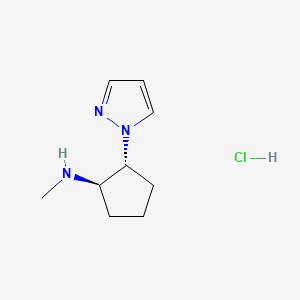
![(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B1413434.png)
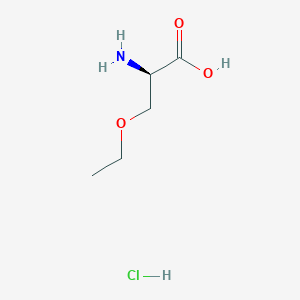
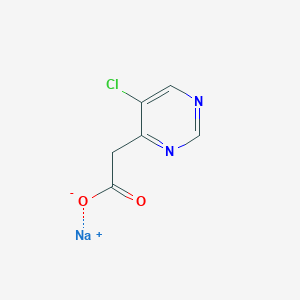

![5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1413443.png)
